methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate (hereafter referred to as Compound X) is a synthetic heterocyclic molecule with a quinazoline core fused to a pyrrolidone ring. Key structural features include:
- Quinazoline backbone: A nitrogen-containing bicyclic system known for its role in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents.
- 1-Benzyl-5-oxopyrrolidine-3-amido substituent: Introduces a rigid, lipophilic moiety that may influence binding to hydrophobic enzyme pockets.
- Methyl ester at position 7: Likely impacts solubility and metabolic stability.
Computational methods, such as QSPR/QSAR models, are critical for predicting its physicochemical and biological properties based on molecular descriptors like van der Waals space and electronic configurations .
Properties
IUPAC Name |
methyl 3-[(1-benzyl-5-oxopyrrolidine-3-carbonyl)amino]-4-oxo-2-prop-2-enylsulfanylquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5S/c1-3-11-35-25-26-20-12-17(24(33)34-2)9-10-19(20)23(32)29(25)27-22(31)18-13-21(30)28(15-18)14-16-7-5-4-6-8-16/h3-10,12,18H,1,11,13-15H2,2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTVWWOPXHGREI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC=C)NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and highlighting significant research outcomes.
Chemical Structure and Properties
The compound belongs to the class of quinazoline derivatives, characterized by a complex structure that includes a pyrrolidine moiety and a prop-2-en-1-ylsulfanyl group. Its molecular formula is with a molecular weight of approximately 398.48 g/mol. The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit notable antimicrobial properties. A study evaluating various quinazoline compounds found that those with modifications similar to methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis or function .
Neuroprotective Effects
The compound has shown promise as a neuroprotective agent. In vitro studies demonstrated its ability to protect neuronal cells from NMDA-induced excitotoxicity, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's . Specifically, derivative 12k from related structures was noted for its capacity to attenuate calcium influx and suppress NR2B receptor upregulation, indicating a potential pathway for neuroprotection .
Anti-inflammatory Properties
Methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo has also been implicated in anti-inflammatory responses. Compounds within this chemical class have been shown to inhibit pro-inflammatory cytokines, suggesting utility in treating conditions characterized by chronic inflammation .
Case Study 1: Antimicrobial Efficacy
A series of experiments conducted on various quinazoline derivatives, including the compound , revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This study underscores the compound's potential as an antimicrobial agent suitable for further development into therapeutic formulations.
Case Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models demonstrated that administration of methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo significantly improved cognitive function post-exposure to neurotoxic agents. Behavioral tests indicated enhanced memory retention and learning capabilities compared to control groups, suggesting its efficacy as a neuroprotective drug candidate .
Research Findings Summary
Comparison with Similar Compounds
Structural Similarities and Differences
Compound X shares functional groups with several bioactive heterocycles. A comparative analysis is summarized below:
Key Observations :
Physicochemical Properties
Molecular descriptors derived from QSPR/QSAR models highlight critical differences:
| Property | Compound X | Salternamide E | Thymol |
|---|---|---|---|
| Molecular Weight (g/mol) | 498.5 (calc.) | 432.4 | 150.2 |
| LogP | 3.8 (pred.) | 2.9 | 3.3 |
| Hydrogen Bond Acceptors | 8 | 6 | 1 |
| Topological Polar Surface Area | 120 Ų | 95 Ų | 20 Ų |
Analysis :
- Compound X’s high polar surface area and LogP suggest moderate solubility and membrane permeability, typical of kinase inhibitors .
- Salternamide E’s lower molecular weight and LogP may enhance bioavailability compared to Compound X .
Methodological Considerations
- Structural Elucidation : X-ray crystallography (using SHELX programs) or NMR would be required to confirm Compound X’s conformation .
- Activity Screening: LC/MS-based pipelines, as used for marine actinomycetes, could identify minor bioactive derivatives .
- Standardization : 2D-HPTLC, as applied to Populus buds, would ensure batch-to-batch consistency in industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
